molecular formula C18H21N5S B2559742 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine CAS No. 339106-50-2

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2559742
CAS No.: 339106-50-2
M. Wt: 339.46
InChI Key: HXRSZJRANBSCOA-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in drug design.

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in the regulation of cell growth and division. Inhibition of this protein can lead to the suppression of cancer cell proliferation .

Mode of Action

This compound interacts with its target, EGFR-TK, by binding to its active site. This binding inhibits the enzymatic activity of EGFR-TK, leading to a decrease in the phosphorylation of downstream signaling proteins . This ultimately results in the inhibition of cell proliferation .

Biochemical Pathways

The action of this compound affects the EGFR signaling pathway. By inhibiting EGFR-TK, the compound disrupts the downstream signaling cascades, including the PI3K/AKT and MAPK pathways . These pathways are crucial for cell survival, growth, and proliferation. Therefore, their disruption leads to the inhibition of these cellular processes .

Pharmacokinetics

The compound’s effectiveness against egfr-tk suggests that it has sufficient bioavailability to reach its target in the body .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation. This is achieved through the compound’s inhibitory effect on EGFR-TK and the subsequent disruption of downstream signaling pathways . In addition, the compound has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine typically involves multistep reactions starting from readily available precursors. One common approach includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with guanidine to construct the pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency while minimizing by-products. Scale-up processes often employ continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde
  • Imidazo[1,2-a]pyrimidines
  • Imidazo[1,2-a]pyridines

Uniqueness

1-(4-methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Its combination of a pyrazolo[3,4-d]pyrimidine core with piperidino and methylsulfanyl groups makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

1-(4-methylphenyl)-6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5S/c1-13-6-8-14(9-7-13)23-17-15(12-19-23)16(20-18(21-17)24-2)22-10-4-3-5-11-22/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRSZJRANBSCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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